Comparative In Vitro Potency: Tuberculosis Inhibitor 8 vs. Closest Structural Analogs (Inhibitors 6, 7, and 9) Against M. tuberculosis
In direct head-to-head comparative assays conducted under identical conditions, Tuberculosis inhibitor 8 (compound 3b) demonstrates an MIC90 of 0.69 μM against M. tuberculosis [1]. This value positions it as intermediate in potency relative to its closest structural analogs within the same study. Specifically, it is 2.4× less potent than the most active analog, Tuberculosis inhibitor 7 (2d; MIC90 = 0.63 μM), and 1.4× more potent than Tuberculosis inhibitor 9 (3d; MIC90 = 0.64 μM) . Critically, it exhibits >2.4× greater potency than the earlier compound Tuberculosis inhibitor 6 (2c), which reports an MIC90 of ≤1.66 μM . These differences, while appearing small in absolute terms, are significant for defining SAR and selecting an appropriate probe for target engagement studies, as minor structural changes (e.g., 2-fluorophenyl vs. 4-fluorophenyl vs. 2,4-difluorophenyl substitution) directly modulate activity [1].
| Evidence Dimension | MIC90 against Mycobacterium tuberculosis |
|---|---|
| Target Compound Data | 0.69 μM |
| Comparator Or Baseline | Tuberculosis inhibitor 6 (2c): ≤1.66 μM; Tuberculosis inhibitor 7 (2d): 0.63 μM; Tuberculosis inhibitor 9 (3d): 0.64 μM |
| Quantified Difference | 2.4× more potent than 2c; 1.1× less potent than 2d; 1.1× more potent than 3d (based on 0.69/0.63 ratio) |
| Conditions | Autoluminescent M. tuberculosis H37Rv strain, in vitro broth microdilution, 37°C incubation |
Why This Matters
This quantitative difference demonstrates that Tuberculosis inhibitor 8 occupies a specific SAR niche, offering a defined potency that is neither the most nor least potent in the series, allowing researchers to select a compound with a balanced profile for mechanism-of-action studies where extreme potency may mask subtle biological effects.
- [1] Farrell, K. D.; Gao, Y.; Hughes, D. A.; Henches, R.; Tu, Z.; Perkins, M. V.; Zhang, T.; Francis, C. L. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. Eur. J. Med. Chem. 2023, 259, 115637. View Source
